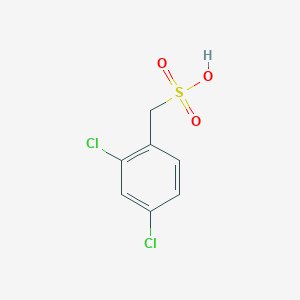

(2,4-Dichlorophenyl)methanesulfonic acid

Description

Historical Context and Initial Research Trajectories of the Chemical Compound

The initial research interest in (2,4-Dichlorophenyl)methanesulfonic acid and its closely related active esters appears to be driven by its utility as a critical intermediate in the synthesis of complex pharmaceutical molecules. Specifically, its role has been identified in the preparation of antifungal drugs. google.com The methanesulfonate (B1217627) group serves as an effective leaving group in nucleophilic substitution reactions, making it a valuable component in multi-step synthetic pathways.

Early synthetic routes documented in patents and chemical literature highlight the importance of its ester, cis-2-(2,4-dichlorophenyl)-2-( google.comwikipedia.orgrsc.org-triazole-1-methyl)- wikipedia.orgrsc.orgdioxolane-4-methyl methanesulfonate, as an essential intermediate for the antifungal agent itraconazole. google.com The research trajectory was therefore not focused on the compound as an end-product but as a foundational building block. The synthesis challenges often involved stereochemistry, requiring methods like column chromatography to separate isomers to obtain the desired cis-configuration before the final esterification step with a methanesulfonyl source like methylsulfonyl chloride. google.com

Evolution of Research Paradigms for Methanesulfonic Acid Derivatives

The research landscape for methanesulfonic acid (MSA) and its derivatives has undergone a significant evolution since the parent compound's discovery.

Early History and Industrialization: Methanesulfonic acid (MSA) was first discovered between 1842 and 1845 by the German chemist Hermann Kolbe. wikipedia.org Early synthesis methods included the oxidation of methanethiol (B179389) or dimethyl disulfide with nitric acid. wikipedia.org Despite its early discovery, MSA only became more accessible after an industrial synthesis process was developed in the 1940s. rsc.org However, a substantial market for MSA and its derivatives was not established until the early 1980s. rsc.org Initial applications were niche, including its use as an electrolyte for tin-lead solder electroplating, a catalyst for esterification and alkylation in the chemical industry, and as a solvent. rsc.org

The "Green Chemistry" Paradigm Shift: Beginning around the late 1990s, the perception of MSA began to shift. rsc.orgnih.gov Researchers and industries started to recognize it as a "green acid"—a safer and more environmentally benign alternative to traditional strong mineral acids like sulfuric, hydrochloric, and nitric acid. rsc.orgrsc.org This shift was driven by several advantageous properties of MSA.

Key Properties Driving the Paradigm Shift:

Low Toxicity and Biodegradability : MSA exhibits low toxicity and is biodegradable, eventually breaking down into sulfate (B86663). rsc.orgresearchgate.net

High Solubility of Metal Salts : Metal methanesulfonates have a very high solubility in water, which is a significant advantage over sulfates that can precipitate and cause issues in industrial processes. rsc.orgresearchgate.net

Chemical Stability : It is a non-oxidizing acid with high thermal stability and stability against hydrolysis and redox reactions. nih.govrsc.org

Low Vapor Pressure : Its very low vapor pressure makes it safer to handle compared to volatile acids like HCl or nitric acid. rsc.orgrsc.org

This evolution in understanding has broadened the application of MSA derivatives from simple catalysts to key components in sustainable technologies. Modern research focuses on their use in hydrometallurgy for metal recovery, in redox flow batteries, and in the recycling of lithium-ion batteries. rsc.orgresearchgate.net New, more efficient, and environmentally friendly production methods, such as the direct reaction between methane (B114726) and sulfur trioxide, further enhance its green credentials. rsc.orgchemanager-online.com

Contemporary Research Significance of this compound in Chemical Science

The contemporary research significance of this compound remains primarily within its role as a specialized synthetic intermediate. Its structure, featuring a dichlorinated phenyl ring, makes it a precursor for molecules where this specific substitution pattern is required for biological activity or material properties.

The synthesis of aryl methyl sulfones, a class to which this compound belongs, is often achieved through Friedel-Crafts type reactions with methanesulfonic anhydride. scispace.com Research in this area focuses on optimizing reaction conditions to control the position of the sulfonation on the aromatic ring, particularly in highly substituted or deactivated rings like dichlorobenzene. scispace.com

In materials science, related structures such as methanesulfonyl derivatives of 2,2-bis(4-chlorophenyl)-1,1-dichloroethylene (p,p'-DDE) have been synthesized. scispace.com This indicates that the introduction of a methanesulfonyl group onto a dichlorophenyl moiety is a strategy used to modify the chemical properties of existing compounds, potentially to create new materials or study their characteristics. scispace.com The presence of the sulfone group can significantly alter the electronic properties and solubility of the parent molecule.

While not a widely studied compound in its own right, the importance of this compound is underscored by its application in fields that demand complex, precisely structured molecules, reinforcing its status as a valuable, albeit niche, tool in the synthetic chemist's repertoire.

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of other chemical names mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKPGOAFPZUEEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 2,4 Dichlorophenyl Methanesulfonic Acid

Direct Synthesis Strategies for the Chemical Compound

Direct synthesis strategies aim to introduce the methanesulfonic acid group or its immediate precursor onto the dichlorinated aromatic ring in a minimal number of steps. These approaches often leverage well-established reactions in organic sulfur chemistry.

A primary direct approach involves the sulfonation of a suitable precursor, 2,4-dichlorotoluene (B165549). While direct sulfonation of the methyl group is not a standard reaction, the closely related process of chlorosulfonation of the aromatic ring is common. However, for the synthesis of (2,4-Dichlorophenyl)methanesulfonic acid, the sulfonic acid group is attached to the methylene (B1212753) bridge. Therefore, a more plausible direct route would involve the sulfonation of a reactive intermediate derived from 2,4-dichlorotoluene.

One potential pathway begins with the free-radical halogenation of 2,4-dichlorotoluene to yield 2,4-dichlorobenzyl chloride. This intermediate can then undergo nucleophilic substitution with a sulfite (B76179) salt, such as sodium sulfite, to introduce the sulfonic acid group directly.

Reaction Scheme: Sulfonation via Nucleophilic Substitution

Free-Radical Chlorination: 2,4-Dichlorotoluene is treated with a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This selectively halogenates the benzylic position.

Sulfonation: The resulting 2,4-dichlorobenzyl chloride is reacted with an aqueous solution of sodium sulfite. The sulfite ion acts as a nucleophile, displacing the chloride to form sodium (2,4-dichlorophenyl)methanesulfonate.

Acidification: The salt is then acidified with a strong acid, such as hydrochloric acid, to yield the final product, this compound.

An alternative direct strategy involves the preparation of a sulfur-containing intermediate that can be oxidized to the desired sulfonic acid. This pathway also typically starts with 2,4-dichlorobenzyl chloride.

This intermediate can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to form 2,4-dichlorobenzyl mercaptan. The subsequent oxidation of this mercaptan would lead to the formation of the methanesulfonic acid.

Reaction Scheme: Oxidation of a Mercaptan Intermediate

Thiol Formation: 2,4-Dichlorobenzyl chloride is reacted with a sulfur nucleophile. For example, reaction with thiourea forms an isothiouronium salt, which upon hydrolysis with a base like sodium hydroxide (B78521), yields 2,4-dichlorobenzyl mercaptan.

Oxidation: The mercaptan is then subjected to strong oxidation. Oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid can be employed to oxidize the thiol group to a sulfonic acid. Careful control of the reaction conditions is necessary to prevent over-oxidation or side reactions on the aromatic ring.

Indirect Synthetic Approaches and Precursor Functionalization

Indirect methods involve the synthesis of a stable, reactive precursor which is then converted to the final sulfonic acid in a subsequent step. These multi-step approaches can offer advantages in terms of purity and scalability.

A key indirect route proceeds through the synthesis of (2,4-Dichlorophenyl)methanesulfonyl chloride. This sulfonyl chloride is a stable intermediate that can be purified and then hydrolyzed to the sulfonic acid.

The synthesis of the sulfonyl chloride can be envisioned starting from 2,4-dichlorotoluene. After conversion to 2,4-dichlorobenzyl mercaptan as described previously, the mercaptan can be subjected to oxidative chlorination.

Reaction Scheme: Synthesis via Sulfonyl Chloride

Mercaptan Formation: As in the direct oxidation pathway, 2,4-dichlorobenzyl mercaptan is synthesized from 2,4-dichlorobenzyl chloride.

Oxidative Chlorination: The mercaptan is then treated with chlorine in the presence of water or an aqueous acid. This reaction proceeds through the formation of a sulfenyl chloride, which is then further oxidized and chlorinated to yield (2,4-Dichlorophenyl)methanesulfonyl chloride.

Hydrolysis: The purified (2,4-Dichlorophenyl)methanesulfonyl chloride is then carefully hydrolyzed to this compound. This can be achieved by heating with water or a dilute aqueous base followed by acidification. The kinetics of hydrolysis of aromatic sulfonyl chlorides are well-studied and generally proceed via an SN2 mechanism. rsc.org

Catalytic methods can be employed to enhance the efficiency and selectivity of various steps in the synthesis of this compound. For instance, in the initial chlorination of toluene (B28343) to form monochlorotoluene isomers, and the subsequent chlorination to 2,4-dichlorotoluene, Lewis acid catalysts are pivotal. The use of specific catalysts can influence the isomer distribution of the dichlorinated product. mdpi.comgoogle.compatsnap.com

For the oxidation of the mercaptan intermediate, catalytic amounts of certain metal complexes can be used in conjunction with a terminal oxidant like hydrogen peroxide to achieve milder and more selective transformations.

Optimization of Synthetic Yields and Purity of this compound

The optimization of any synthetic route to this compound would involve a systematic study of various reaction parameters to maximize the yield and purity of the final product.

| Parameter | Optimization Strategy |

| Starting Material Purity | Use of high-purity 2,4-dichlorotoluene is crucial to avoid isomeric impurities in the final product. |

| Reaction Temperature | Temperature control is critical in all steps, particularly in the initial halogenation to prevent side-chain over-halogenation and in the oxidation step to avoid degradation. |

| Reagent Stoichiometry | Precise control of the molar ratios of reactants, especially the chlorinating and oxidizing agents, is necessary to minimize the formation of byproducts. |

| Catalyst Selection and Loading | For catalytic steps, screening different catalysts and optimizing their loading can significantly improve reaction rates and selectivity. |

| Solvent Choice | The choice of solvent can influence reaction rates and selectivity, as well as the ease of product isolation. |

| Purification Methods | Effective purification of intermediates, such as (2,4-Dichlorophenyl)methanesulfonyl chloride, through recrystallization or chromatography is key to obtaining a high-purity final product. |

Scale-Up Considerations for Industrial and Research Production.

The transition from laboratory-scale synthesis to larger-scale production of this compound for industrial or advanced research purposes introduces a host of complex challenges. While bench-top synthesis focuses on proof-of-concept and initial sample generation, scaling up necessitates a thorough evaluation of process safety, economic viability, and consistent product quality. Key considerations revolve around managing reaction thermodynamics, ensuring efficient mass and heat transfer, and developing robust purification and isolation procedures suitable for larger quantities.

A primary synthetic route to compounds structurally related to this compound involves the chlorosulfonation of an appropriate precursor. For instance, the synthesis of various aryl sulfonyl chlorides often employs chlorosulfonic acid. nih.gov When scaling such processes, several critical factors must be addressed to maintain control and ensure safety.

Key Scale-Up Challenges and Strategies:

Thermochemical Management : Sulfonation and chlorosulfonation reactions are typically highly exothermic. On a small laboratory scale, excess heat is easily dissipated into the surrounding environment or through simple cooling baths. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal significantly more challenging. Inadequate heat management can lead to a runaway reaction, decomposition of reactants and products, and the formation of undesirable byproducts. Industrial-scale production requires specialized reactors with high-efficiency cooling jackets, internal cooling coils, and precise temperature control systems.

Reagent Handling and Dosing : The use of highly reactive and corrosive reagents like chlorosulfonic acid or oleum (B3057394) presents significant logistical and safety challenges at scale. nih.gov Large quantities must be stored and transferred in appropriate corrosion-resistant vessels and piping. The rate of addition becomes a critical process parameter; a slow, controlled addition is necessary to manage the rate of heat generation. Automated dosing systems linked to temperature probes are essential for maintaining the reaction within a safe operating window.

Mass Transfer and Mixing : Ensuring uniform mixing in large-volume reactors is crucial for achieving consistent reaction progress and preventing the formation of localized "hot spots." Inadequate agitation can lead to poor reaction kinetics and a heterogeneous product mixture, complicating downstream processing. The choice of impeller design, stirring speed, and reactor geometry are critical engineering decisions that are determined through pilot-scale studies and process modeling.

Off-Gas Management : Reactions such as chlorosulfonation can release significant quantities of corrosive gases, like hydrogen chloride (HCl). nih.gov While this is manageable in a laboratory fume hood, industrial-scale processes require dedicated off-gas scrubbing systems to neutralize acidic vapors before they are released into the atmosphere, ensuring environmental compliance and worker safety.

Work-up and Isolation : The laboratory procedure of quenching a reaction mixture by pouring it onto ice is not practical for industrial volumes. google.com Scale-up requires a more controlled method, such as the reverse addition of the reaction mixture into a chilled vessel of water or a specific solvent. northwestern.edu Subsequent isolation of the product, which might be done by simple filtration in the lab, transitions to the use of industrial centrifuges or large-scale filter presses to handle the larger volumes of solids and liquids efficiently.

Purification : Achieving the desired purity at an industrial scale requires moving away from techniques like column chromatography, which are not economically feasible for bulk production. The focus shifts to developing robust crystallization processes. This involves a detailed study of solvent systems, cooling profiles, and seeding strategies to ensure consistent crystal size, morphology, and high purity, which in turn facilitates easier filtration and drying.

The following interactive table outlines the typical shifts in process parameters and methodologies when moving from a research (laboratory) scale to industrial production for a hypothetical synthesis of a sulfonic acid derivative.

| Parameter | Research Scale (Grams) | Industrial Scale (Kilograms to Tons) | Key Considerations for Scale-Up |

| Reactor | Glass flask (e.g., 250 mL round-bottom) | Glass-lined or stainless steel jacketed reactor | Material compatibility, heat transfer efficiency, pressure rating. |

| Temperature Control | Ice bath, heating mantle | Automated jacket fluid circulation, internal cooling coils | Precise and responsive control to manage exotherms. |

| Reagent Addition | Manual (e.g., dropping funnel) | Automated pumps with mass flow meters | Controlled dosing rate is critical for safety and selectivity. |

| Mixing | Magnetic stir bar | Top-mounted mechanical agitator (e.g., turbine, anchor) | Ensuring homogeneity in a large volume to avoid local hot spots and side reactions. |

| Reaction Quench | Pouring reaction mixture onto ice | Controlled reverse addition into a chilled vessel | Safety, control of exotherm, and preventing product degradation. |

| Isolation | Buchner funnel filtration | Centrifuge, filter press | Throughput, efficiency of solid-liquid separation, solvent recovery. |

| Purification | Recrystallization, column chromatography | Optimized multi-step crystallization, distillation | Economic viability, solvent usage and recycling, consistent product quality. |

| Process Monitoring | Visual observation, TLC | In-line sensors (PAT), automated sampling and analysis | Real-time process control and quality assurance. |

Ultimately, the successful scale-up of this compound production hinges on a multidisciplinary approach, integrating principles of chemical engineering, process safety, and economic analysis. Detailed pilot plant studies are indispensable for identifying and mitigating potential hazards and for optimizing process parameters to ensure a safe, efficient, and reproducible manufacturing process.

Chemical Reactivity and Mechanistic Studies of 2,4 Dichlorophenyl Methanesulfonic Acid

Acid-Base Properties and Proton Transfer Mechanisms

The defining characteristic of any sulfonic acid is its strong acidity, which governs its interactions with other molecules. This acidity arises from the significant polarization of the O-H bond, driven by the electron-withdrawing sulfonyl group (-SO₃H), and the high stability of the resulting sulfonate anion (R-SO₃⁻) through resonance delocalization of the negative charge across the three oxygen atoms.

The acidity is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as chlorine atoms, stabilize the conjugate base (the sulfonate anion) through an inductive effect, thereby increasing the acidity of the parent molecule (resulting in a lower pKa value).

For context, the pKa values of parent sulfonic acids are already in the negative range, indicating they are stronger acids than the hydronium ion. wikipedia.orgumass.eduwikipedia.org A calculated pKa value for the unsubstituted phenylmethanesulfonic acid is approximately -0.98. ebi.ac.uk Given the presence of two electron-withdrawing chlorine atoms on the phenyl ring of (2,4-dichlorophenyl)methanesulfonic acid, its pKa is predicted to be even lower (i.e., more acidic) than that of phenylmethanesulfonic acid.

Table 1: Comparison of pKa Values for Related Sulfonic Acids in Aqueous Solution

| Compound Name | Structure | Reported pKa |

| Methanesulfonic acid | CH₃SO₃H | -1.9, -2.0 wikipedia.orgumass.eduwikipedia.org |

| Benzenesulfonic acid | C₆H₅SO₃H | -2.5, -6.5 umass.edu |

| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | -2.8 wikipedia.org |

| Phenylmethanesulfonic acid | C₆H₅CH₂SO₃H | -0.98 (Calculated) ebi.ac.uk |

| This compound | Cl₂C₆H₃CH₂SO₃H | Predicted < -0.98 |

This interactive table allows for sorting and filtering of the data presented.

The proton transfer mechanism from the sulfonic acid group to a base is typically a rapid, diffusion-controlled process in solution, characteristic of strong acid-base reactions.

As a strong acid, this compound readily reacts with Brønsted bases (proton acceptors). These reactions are typically exothermic and result in the formation of the corresponding sulfonate salt and the conjugate acid of the base. noaa.gov

Common reactions include:

Neutralization with Hydroxides: Reaction with alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), yields the corresponding water-soluble metal sulfonate salt. Cl₂C₆H₃CH₂SO₃H + NaOH → Cl₂C₆H₃CH₂SO₃Na + H₂O

Reaction with Amines: Interaction with organic bases like primary, secondary, or tertiary amines results in the formation of ammonium (B1175870) sulfonate salts. Cl₂C₆H₃CH₂SO₃H + R₃N → [Cl₂C₆H₃CH₂SO₃]⁻[R₃NH]⁺

The formation of these salts is a standard acid-base reaction. The resulting sulfonate salts are typically crystalline solids and are significantly less corrosive than the parent acid. Various bases, including alkali metal hydroxides, alkaline earth hydroxides, and organic amines, can be used to prepare these salts. google.com

Nucleophilic and Electrophilic Reactions Involving the Chemical Compound

The reactivity of this compound can be considered from two perspectives: reactions involving the aromatic ring and reactions involving the sulfonic acid group.

The term "electrophilic aromatic substitution" typically refers to a reaction where an aromatic ring acts as a nucleophile to attack a strong electrophile. wikipedia.org The formation of an arylsulfonic acid itself is a classic example, where the arene attacks sulfur trioxide (SO₃) or its protonated form. wikipedia.orgwikipedia.org

Once formed, the aromatic ring of this compound is significantly deactivated towards further electrophilic aromatic substitution. This is because both the chlorine atoms and, particularly, the methanesulfonic acid group (-CH₂SO₃H) are electron-withdrawing and pull electron density from the ring, making it less nucleophilic. libretexts.org

However, in a different context, the sulfonic acid group can act as a leaving group in a specialized type of reaction known as ipso-nucleophilic substitution. For this to occur, the aromatic ring must be highly activated by other potent electron-withdrawing groups, such as nitro groups. In such cases, a strong nucleophile can attack the carbon atom bearing the sulfonic acid group, displacing it. acs.org This reaction pathway is generally limited to highly electron-deficient aromatic systems and is not a typical role for most arylsulfonic acids. acs.org

The sulfonic acid functional group can undergo several important reactions with nucleophiles, often after conversion to a more reactive intermediate.

Conversion to Sulfonyl Halides: The hydroxyl group of the sulfonic acid can be replaced by a halogen, most commonly chlorine, by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction forms (2,4-dichlorophenyl)methanesulfonyl chloride. wikipedia.org Cl₂C₆H₃CH₂SO₃H + SOCl₂ → Cl₂C₆H₃CH₂SO₂Cl + SO₂ + HCl The resulting sulfonyl chloride is a highly reactive electrophile. The sulfur atom is readily attacked by a wide range of nucleophiles (such as amines, alcohols, and water), displacing the chloride leaving group. libretexts.org

Displacement of the Sulfonate Group: Although the C-S bond in arylsulfonic acids is strong, the entire sulfonate group can be displaced by strong nucleophiles under forcing conditions. wikipedia.org A historically significant example is the hydrolysis of benzenesulfonic acid derivatives to phenols using molten sodium hydroxide at high temperatures. wikipedia.org This demonstrates that the sulfonate can function as a leaving group, similar to a halide.

Oxidative and Reductive Transformations of this compound

The sulfur atom in a sulfonic acid is in its highest oxidation state (+6), making the group generally resistant to further oxidation. Likewise, the chlorinated aromatic ring is also relatively stable.

Oxidative Transformations: The compound is stable to most common oxidizing agents. Under very harsh oxidative conditions, cleavage of the carbon-sulfur bond can occur, ultimately leading to the formation of sulfate (B86663) ions (SO₄²⁻). researchgate.net Some research has shown that aromatic sulfones can be oxidized to sulfonic acids in microdroplets, suggesting a pathway for C-S bond cleavage under specific environmental conditions, though this is not a standard synthetic transformation. acs.org

Reductive Transformations: The sulfonic acid group can be reduced to yield thiols. This transformation is a valuable synthetic tool. Several methods exist for the reduction of arylsulfonic acids and their derivatives:

Using Triphenylphosphine (B44618) and Iodine: A mixture of triphenylphosphine (Ph₃P) with a catalytic amount of iodine can effectively reduce arylsulfonic acids to the corresponding arenethiols. oup.com The reaction proceeds through the in-situ formation of a reactive sulfonyl iodide intermediate. oup.com

Using Rhodium Carbonyl Catalysts: Arylsulfonic acids can be reduced to their corresponding thiols using a rhodium carbonyl catalyst under heat and carbon monoxide pressure. google.com

Using Phosphorus Pentabromide: In some cases, phosphorus pentabromide (PBr₅) has been used to reduce aryl sulfonic acid salts to the corresponding disulfides, which can be further reduced to thiols. acs.org

These reductive methods would be expected to convert this compound into (2,4-dichlorophenyl)methanethiol, a useful synthetic intermediate.

Stability under Oxidizing Conditions

This compound exhibits considerable stability under typical oxidizing conditions, a characteristic attributable to both the sulfonic acid group and the dichlorinated aromatic ring. The sulfonic acid moiety, with sulfur in its highest oxidation state (+6), is inherently resistant to further oxidation. wikipedia.orgpatsnap.com Generally, aryl sulfonic acids are considered non-oxidizing agents and are stable against chemical oxidation. patsnap.comresearchgate.net

Reduction Pathways of Sulfonic Acid Groups

The sulfonic acid group of this compound can undergo reduction through two primary pathways: conversion to the corresponding thiol (a mercaptan) or complete removal of the functional group (desulfonation).

Reduction to Thiols: This transformation involves the reduction of the sulfur atom from a +6 to a -2 oxidation state. A notable method for the direct reduction of aryl sulfonic acids to the corresponding arenethiols involves treatment with a mixture of triphenylphosphine and a catalytic amount of iodine. oup.comlookchem.com This system has been shown to be effective for arenesulfonic acids and their salts. oup.com Another reported method utilizes a rhodium carbonyl catalyst under heat and carbon monoxide pressure to achieve the reduction. google.com While these methods are generally applicable to aryl sulfonic acids, their specific efficacy for this compound would require empirical validation.

Desulfonation: Desulfonation is the hydrolytic cleavage of the carbon-sulfur bond, effectively replacing the sulfonic acid group with a hydrogen atom to yield the parent arene, in this case, 2,4-dichlorotoluene (B165549). This reaction is essentially the reverse of sulfonation. wikipedia.org It is typically achieved by heating the aryl sulfonic acid in the presence of an aqueous acid, such as dilute sulfuric or phosphoric acid. wikipedia.orgsyntheticmap.com The temperature required for desulfonation correlates with the ease of the initial sulfonation; groups that are easily introduced are also more easily removed. wikipedia.org This pathway can be particularly useful in synthetic strategies where the sulfonic acid group is employed as a temporary directing or protecting group. wikipedia.orgwikipedia.org

Derivatization Reactions for Functional Group Transformation

The sulfonic acid group of this compound is a versatile functional handle that allows for conversion into several important derivatives, including esters, sulfonyl chlorides, and sulfonamides.

Esterification of the Sulfonic Acid Group

Sulfonate esters, or sulfonates, can be synthesized from this compound. A common and direct method involves the reaction of the sulfonic acid with an alcohol. eurjchem.com This reaction is an equilibrium process and is often facilitated by an acid catalyst or by removal of water to drive the reaction to completion.

Alternatively, more reactive intermediates can be employed. One approach involves using activating agents, such as triphenylphosphine ditriflate, to directly couple the sulfonic acid (often as its salt) with an alcohol. acs.orgnih.gov This method provides a high-yielding, one-step transformation under relatively mild conditions. acs.org The general reaction is summarized below:

| Reactants | Reagent/Conditions | Product |

| This compound + Alcohol (R'-OH) | Acid catalyst, heat | (2,4-Dichlorophenyl)methanesulfonate ester + H₂O |

| This compound salt + Alcohol (R'-OH) | Triphenylphosphine ditriflate | (2,4-Dichlorophenyl)methanesulfonate ester |

Table 1: General Esterification Reactions.

Formation of Sulfonyl Chlorides and Amides from the Chemical Compound

The conversion of this compound to sulfonamides is typically a two-step process that proceeds via a sulfonyl chloride intermediate.

Step 1: Formation of (2,4-Dichlorophenyl)methanesulfonyl chloride The hydroxyl group of the sulfonic acid is replaced with a chlorine atom using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or cyanuric chloride (TCT). lookchem.comgoogle.comresearchgate.netresearchgate.net The reaction with thionyl chloride, for example, produces the desired sulfonyl chloride along with gaseous byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed. researchgate.net

Step 2: Formation of (2,4-Dichlorophenyl)methanesulfonamides The resulting (2,4-Dichlorophenyl)methanesulfonyl chloride is a highly reactive electrophile. It readily reacts with primary or secondary amines (including ammonia) in the presence of a base to afford the corresponding sulfonamide. evitachem.com The base is required to neutralize the hydrogen chloride that is formed during the reaction.

| Reactant | Reagent | Intermediate |

| This compound | Thionyl chloride (SOCl₂) or Cyanuric chloride (TCT) | (2,4-Dichlorophenyl)methanesulfonyl chloride |

Table 2: Synthesis of Sulfonyl Chloride Intermediate.

| Reactant | Reagent | Product |

|---|

Table 3: Synthesis of Sulfonamide Derivative.

Direct conversion methods that bypass the isolation of the sulfonyl chloride intermediate have also been developed. For instance, reacting a sulfonic acid or its salt directly with an amine using cyanuric chloride under microwave irradiation provides a rapid and efficient one-pot synthesis of sulfonamides. acs.orgorganic-chemistry.orgtandfonline.com Another direct method utilizes triphenylphosphine ditriflate as a coupling agent for sulfonic acid salts and amines. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of (2,4-Dichlorophenyl)methanesulfonic acid can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic region will display a characteristic splitting pattern due to the coupling between adjacent protons on the dichlorinated benzene (B151609) ring. The methylene protons, being adjacent to the electron-withdrawing sulfonyl group, will appear as a singlet at a downfield chemical shift.

Please note: The following data is predicted based on established spectroscopic principles and data from analogous compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions. illinois.edusigmaaldrich.com

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-3 | ~7.6 | Doublet (d) | - |

| H-5 | ~7.4 | Doublet of Doublets (dd) | - |

| H-6 | ~7.5 | Doublet (d) | - |

| -CH₂- | ~4.5 | Singlet (s) | ~55-65 |

| C-1 | - | - | ~135 |

| C-2 | - | - | ~133 |

| C-3 | - | - | ~130 |

| C-4 | - | - | ~132 |

| C-5 | - | - | ~128 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their connectivity on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). It would show correlations between each aromatic proton and the carbon atom it is attached to (H-3 to C-3, H-5 to C-5, and H-6 to C-6), as well as a correlation between the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range correlations between protons and carbons over two or three bonds (²J and ³J-coupling). This is particularly useful for connecting different parts of the molecule. For instance, the methylene protons would be expected to show correlations to the C-1 of the aromatic ring, confirming the attachment of the methanesulfonic acid group to the phenyl ring. The aromatic protons would also show correlations to neighboring carbons, further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The calculated exact mass of the neutral molecule this compound (C₇H₆Cl₂O₃S) is approximately 255.9363 g/mol . In a typical HRMS experiment, the compound would be ionized (e.g., by electrospray ionization, ESI), and the mass of the resulting ion, such as the deprotonated molecule [M-H]⁻ or the protonated molecule [M+H]⁺, would be measured with high precision.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure. For aromatic sulfonic acids and related compounds, common fragmentation pathways include the loss of sulfur dioxide (SO₂) or the entire sulfonic acid group. nih.govresearchgate.netaaqr.org

A crucial feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. whitman.edu Chlorine has two stable isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). libretexts.org This results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.

Characteristic Isotopic Pattern for a Dichlorinated Compound

| Ion | Relative m/z | Expected Relative Intensity Ratio |

|---|---|---|

| M | M | 9 |

| M+2 | M+2 | 6 |

This 9:6:1 intensity ratio for the M, M+2, and M+4 peaks is a definitive signature for the presence of two chlorine atoms in an ion. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of particular functional groups.

The vibrational spectrum of this compound would be dominated by absorptions corresponding to the sulfonic acid group and the substituted benzene ring.

Sulfonic Acid Group (SO₃H): This group gives rise to strong and characteristic vibrations.

S=O Asymmetric Stretch: A strong band is expected in the region of 1340-1350 cm⁻¹.

S=O Symmetric Stretch: A strong band is expected around 1150-1200 cm⁻¹. researchgate.net

S-O Stretch: This vibration typically appears in the 900-1000 cm⁻¹ range.

O-H Stretch: A very broad and strong absorption is expected in the 2800-3200 cm⁻¹ region due to the acidic proton and hydrogen bonding.

Aromatic Ring:

C-H Stretch: Signals for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

Methylene Group (-CH₂-):

C-H Stretch: Asymmetric and symmetric stretching vibrations are expected in the 2850-2960 cm⁻¹ range.

C-Cl Bonds:

C-Cl Stretch: The carbon-chlorine stretching vibrations for dichlorinated aromatic compounds typically appear in the 550-850 cm⁻¹ region. researchgate.net

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Sulfonic Acid) | Stretch | 2800-3200 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Methylene) | Stretch | 2850-2960 | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Strong |

| S=O (Sulfonic Acid) | Asymmetric Stretch | 1340-1350 | Strong |

| S=O (Sulfonic Acid) | Symmetric Stretch | 1150-1200 | Strong |

| S-O (Sulfonic Acid) | Stretch | 900-1000 | Medium |

Characteristic Vibrational Frequencies of Sulfonic Acid and Dichlorophenyl Moieties

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information regarding the functional groups present in a molecule. For this compound, the spectrum is dominated by contributions from the sulfonic acid group (-SO₃H) and the 2,4-dichlorophenyl ring.

The sulfonic acid moiety exhibits several characteristic absorption bands. The sulfur-oxygen double bonds (S=O) give rise to strong asymmetric and symmetric stretching vibrations. cdnsciencepub.comcdnsciencepub.com The precise frequencies of these vibrations are sensitive to the electronegativity of the substituent attached to the sulfur atom. cdnsciencepub.comscilit.com The S-O single bond and C-S bond also produce distinct stretching vibrations, though they are typically weaker. asianpubs.org

The 2,4-dichlorophenyl group has a set of characteristic vibrations. These include the aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and the C=C stretching vibrations within the aromatic ring, found in the 1400-1600 cm⁻¹ region. researchgate.net The carbon-chlorine (C-Cl) stretching modes for dichlorinated benzene rings are generally observed in the fingerprint region of the infrared spectrum.

The expected vibrational frequencies for the key functional groups in this compound are summarized in the table below, based on data from related compounds. cdnsciencepub.comasianpubs.orgresearchgate.netaip.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3200 - 2500 | Broad, Strong |

| S=O Asymmetric Stretch | 1250 - 1160 | Strong | |

| S=O Symmetric Stretch | 1080 - 1030 | Strong | |

| S-O Stretch | 700 - 600 | Medium | |

| Dichlorophenyl | Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | |

| C-Cl Stretch | 850 - 550 | Strong | |

| Aliphatic | C-S Stretch | 800 - 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis of this compound and its Salts

As of this review, specific single-crystal X-ray diffraction data for this compound or its simple salts are not widely available in published literature. However, analysis of structurally related compounds, such as N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide, allows for a predictive description of its likely molecular geometry. nih.gov

The molecule is expected to adopt a conformation where the dichlorophenyl ring and the sulfonyl group are not coplanar, exhibiting a significant torsion angle. The geometry around the sulfur atom would be approximately tetrahedral. In the solid state, the sulfonic acid group is anticipated to be a strong hydrogen bond donor, which would significantly influence the crystal packing. mdpi.com Analysis of related structures containing the 2,4-dichlorophenyl moiety shows typical C-C bond lengths within the aromatic ring and C-Cl bond distances consistent with other chlorinated aromatic compounds. aalto.firesearchgate.net

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds originating from the sulfonic acid group. nih.gov The acidic proton of the -SO₃H group is a potent hydrogen bond donor, while the sulfonyl oxygen atoms are effective acceptors. This typically leads to the formation of robust supramolecular synthons, such as centrosymmetric dimers or extended chains, through strong O-H···O=S interactions. mdpi.comnih.gov

π-π Stacking: Face-to-face stacking between the aromatic rings of adjacent molecules may occur, contributing to crystal stability. iucr.org

C-H···O Interactions: Weaker hydrogen bonds between aromatic C-H donors and sulfonyl oxygen acceptors can provide additional stabilization.

Halogen Interactions: Contacts involving the chlorine atoms, such as C-H···Cl or Cl···Cl interactions, are also possible and have been observed in the crystal structures of other 2,4-dichloro-substituted compounds. iucr.org

These varied interactions would likely result in a densely packed, three-dimensional network. rsc.org

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Strong Hydrogen Bond | -SO₂-OH | O =S- | Primary structure-directing interaction, forming dimers or chains. researchgate.net |

| Weak Hydrogen Bond | Phenyl C-H | O =S- | Secondary stabilization of the primary network. |

| Weak Hydrogen Bond | Phenyl C-H | Cl -C | Directional interactions influencing molecular orientation. iucr.org |

| π-π Stacking | Dichlorophenyl Ring | Dichlorophenyl Ring | Contributes to packing efficiency. iucr.org |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic acids like sulfonic acids. scielo.br A reversed-phase HPLC method would be most suitable for this compound.

Method development would involve optimizing the stationary phase, mobile phase, and detector.

Stationary Phase: A C8 or C18 silica-based column would provide good retention for the aromatic compound through hydrophobic interactions.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. scielo.br The pH of the aqueous phase is critical; keeping the pH low (e.g., using a phosphate (B84403) or formate (B1220265) buffer) ensures the sulfonic acid is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. helixchrom.comsielc.com The use of an ion-pairing reagent is another strategy, though often more complex. nih.gov

Detection: The presence of the dichlorophenyl chromophore allows for sensitive detection using a UV-Vis detector, likely in the range of 210-280 nm. sielc.com

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-Phase C8 or C18, 5 µm, 4.6 x 150 mm | Good retention for aromatic compounds; standard for method development. scielo.br |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or 20 mM KH₂PO₄ | Buffers the mobile phase to suppress ionization of the sulfonic acid, improving peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control elution strength. |

| Elution Mode | Gradient (e.g., 20% to 80% B over 15 min) | To elute the main compound and any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 30-35 °C | Improves peak symmetry and reproducibility. scielo.br |

| Detection | UV at ~220 nm | Strong absorbance from the dichlorophenyl ring. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of sulfonic acids by Gas Chromatography (GC) is generally not feasible due to their high polarity and extremely low volatility. acs.org Therefore, a derivatization step is required to convert the sulfonic acid into a more volatile and thermally stable compound prior to injection. researchgate.net

Common derivatization strategies for sulfonic acids include:

Conversion to Sulfonyl Chlorides: Reaction with reagents like thionyl chloride (SOCl₂) or a mixture of phosphorus pentachloride and phosphorus oxychloride (PCl₅/POCl₃) can quantitatively convert the sulfonic acid to its corresponding sulfonyl chloride. acs.orgoup.com

Esterification: Reaction with diazomethane (B1218177) or triethyl orthoformate can convert the sulfonic acid to its methyl or ethyl ester, respectively. acs.orgresearchgate.net These esters are significantly more volatile than the parent acid.

Once derivatized, the resulting sulfonyl chloride or ester can be analyzed by conventional GC, typically using a capillary column with a non-polar or mid-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. shimadzu.com

| Parameter | Recommended Condition | Rationale |

| Derivatization | Convert to methyl ester (with diazomethane) or sulfonyl chloride (with SOCl₂). | To increase volatility and thermal stability for GC analysis. acs.orgresearchgate.net |

| Column | Capillary column, e.g., DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) | A standard, robust non-polar phase suitable for a wide range of organic molecules. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temp. | 250 °C | To ensure complete volatilization of the derivative. |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C | A temperature program is necessary to separate the derivative from any byproducts or impurities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general sensitivity; MS provides structural information for confirmation. |

Computational and Theoretical Investigations of 2,4 Dichlorophenyl Methanesulfonic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed view of molecular geometries, electron distribution, and reactivity. Density Functional Theory (DFT) is a particularly powerful tool for these investigations, balancing computational cost with high accuracy. karazin.uamdpi.com

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. mdpi.com For (2,4-Dichlorophenyl)methanesulfonic acid, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The process, typically performed using DFT methods like B3LYP with a basis set such as 6-311G(d,p), would account for the steric and electronic interactions between the 2,4-dichlorophenyl ring and the methanesulfonic acid group. nih.govdergipark.org.tr Conformational analysis would explore the rotational barrier around the C-S bond connecting the phenyl ring to the sulfonic acid moiety. It is expected that the molecule would exhibit considerable conformational flexibility. For instance, studies on the related compound 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid revealed significant twists between the dichlorophenyl ring and the amide group, as well as kinks in the molecular backbone. semanticscholar.org A similar analysis for this compound would identify the most stable conformer(s) by mapping the potential energy surface as a function of key dihedral angles. For example, in a study of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, DFT calculations were used to confirm the optimized structural parameters, which were in good agreement with crystallographic data. researchgate.net

Table 1: Predicted Structural Parameters for a Dichlorophenyl Derivative This table presents illustrative data based on typical DFT calculations for related compounds, as specific data for this compound is not available.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-S Bond Length | Distance between phenyl carbon and sulfur atom | ~1.80 Å |

| S-O Bond Length | Distance for S=O double bonds in the sulfonic group | ~1.45 Å |

| S-OH Bond Length | Distance for the S-OH single bond | ~1.60 Å |

| C-Cl Bond Length | Distance for chlorine atoms on the phenyl ring | ~1.75 Å |

| C-S-O Bond Angle | Angle within the sulfonic acid head | ~109.5° |

| Dihedral Angle (C-C-S-O) | Torsion angle defining the orientation of the sulfonic group relative to the ring | Conformation dependent |

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. mdpi.com For compounds containing a 2,4-dichlorophenyl group, the HOMO is often distributed over the phenyl ring, while the LUMO may also be localized there, influenced by the electron-withdrawing chlorine atoms. researchgate.netresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Table 2: Illustrative FMO Analysis and Reactivity Descriptors Data based on a representative dichlorophenyl-containing molecule, (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, calculated via DFT. nih.govscispace.com

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.50 | Energy of the highest occupied molecular orbital |

| ELUMO | -2.25 | Energy of the lowest unoccupied molecular orbital |

| ΔE (HOMO-LUMO Gap) | 4.25 | Indicates good kinetic stability and moderate reactivity |

| Electronegativity (χ) | 4.375 | Overall electron-attracting tendency |

| Chemical Hardness (η) | 2.125 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 4.50 | Capacity to accept electrons |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.orgschrodinger.comavogadro.cc It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The MEP surface is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow regions are relatively neutral. researchgate.net

For this compound, the MEP map would be expected to show a deep red region around the oxygen atoms of the sulfonic acid group, highlighting their high electron density and nucleophilic character. researchgate.net The acidic proton of the -SO₃H group would appear as a strongly blue region, indicating its high positive potential and susceptibility to being donated. The dichlorophenyl ring would likely show a more complex potential surface, with the electronegative chlorine atoms influencing the electron distribution and creating regions of both positive and negative potential. dergipark.org.trresearchgate.net

Spectroscopic Property Predictions Using Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks, confirm molecular structures, and understand the electronic and vibrational properties of a molecule. cardiff.ac.uk

Simulated NMR, IR, and UV-Vis Spectra

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net Calculations would provide the expected ¹H and ¹³C chemical shifts for this compound. The aromatic protons on the dichlorophenyl ring would appear as distinct signals in the ¹H NMR spectrum, with their chemical shifts influenced by the positions of the chlorine atoms and the sulfonic acid group. The methyl protons of the methanesulfonic moiety would likely appear as a singlet in a region characteristic of such groups. mdpi.com

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. cardiff.ac.uk For this compound, the simulated IR spectrum would show characteristic peaks for the S=O stretching vibrations (typically strong bands around 1350 cm⁻¹ and 1175 cm⁻¹), O-H stretching of the sulfonic acid group (a broad band), and various C-H and C-C stretching and bending modes from the aromatic ring. researchgate.net Comparing calculated frequencies with experimental data often requires the use of a scaling factor to correct for anharmonicity and basis set limitations. researchgate.net

UV-Vis Spectra: The electronic absorption spectrum (UV-Vis) is simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. rsc.org For this compound, π → π* transitions associated with the dichlorophenyl aromatic ring are expected to be the most prominent features in the UV-Vis spectrum. nih.gov The presence of the sulfonic acid group and chlorine atoms would act as auxochromes, potentially shifting the λmax compared to unsubstituted benzene (B151609).

Table 3: Predicted Spectroscopic Data (Illustrative) This table provides expected ranges and assignments for the target molecule based on data from related compounds.

| Spectroscopy | Predicted Feature | Assignment |

|---|---|---|

| ¹H NMR | δ 7.5-8.0 ppm | Aromatic protons (C₆H₃Cl₂) |

| ¹³C NMR | δ 125-140 ppm | Aromatic carbons |

| IR | ~3000 cm⁻¹ (broad) | O-H stretch (sulfonic acid) |

| ~1350, 1175 cm⁻¹ | Asymmetric & Symmetric S=O stretch | |

| ~800-850 cm⁻¹ | C-Cl stretch | |

| UV-Vis | λmax ~270-290 nm | π → π* transition of the dichlorophenyl ring |

Reaction Mechanism Elucidation through Transition State Theory

Computational chemistry provides powerful tools to explore the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition State Theory (TST) uses the properties of the transition state—the highest energy point along the reaction coordinate—to calculate the reaction rate constant.

Based on the conducted research, there is currently no publicly available scientific literature containing specific computational and theoretical investigations or molecular dynamics simulations for "this compound." The search results did not yield any studies focused on the key reactions, solution-phase behavior, solvation effects, or intermolecular interactions of this particular chemical compound.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline for "this compound." The available scientific data is insufficient to construct the specified article sections.

Environmental Chemistry and Degradation Pathways Mechanistic Focus

Photolytic Degradation Mechanisms of (2,4-Dichlorophenyl)methanesulfonic Acid in Aqueous Systems

Photolytic degradation involves the breakdown of chemical compounds by light. This process can occur through direct absorption of light by the compound itself or indirectly through reactions with photochemically generated reactive species in the water.

Direct and Indirect Photolysis Pathways

No specific studies detailing the direct and indirect photolysis pathways of this compound have been identified. For related compounds, direct photolysis often involves the cleavage of carbon-chlorine bonds upon absorption of UV radiation. Indirect photolysis is typically mediated by reactive species like hydroxyl radicals (•OH) and singlet oxygen, which are formed from dissolved organic matter and other sensitizers present in natural waters.

Identification of Photodegradation Products and Intermediates

There is no available research identifying the specific photodegradation products and intermediates of this compound. Hypothetically, degradation could proceed through dechlorination, hydroxylation of the aromatic ring, and cleavage of the methanesulfonic acid group, leading to a variety of smaller organic molecules. However, without experimental evidence, these remain speculative pathways.

Advanced Oxidation Processes (AOPs) for the Chemical Compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Ozonation, Fenton, and Photocatalytic Degradation Studies

Specific studies on the ozonation, Fenton, and photocatalytic degradation of this compound are not present in the reviewed scientific literature. For analogous chlorinated aromatic compounds, these AOPs have proven effective. Ozonation directly attacks the aromatic ring, while the Fenton process (using iron salts and hydrogen peroxide) and photocatalysis (often with titanium dioxide) generate highly reactive hydroxyl radicals that can non-selectively oxidize the target compound.

Kinetic Studies of AOPs on this compound

Kinetic data, which would describe the rate and efficiency of the degradation of this compound by various AOPs, is currently unavailable. Such studies would be crucial for determining the feasibility and operational parameters for using these technologies for its removal from contaminated water sources.

Biodegradation Pathways and Microbial Metabolism (Enzymatic Mechanisms)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This process is dependent on the ability of microbial enzymes to attack and metabolize the chemical structure of the compound.

Research into the specific microbial metabolism and enzymatic pathways for the biodegradation of this compound has not been reported. For other arylsulfonic acids, microbial degradation often initiates with the enzymatic cleavage of the carbon-sulfur bond, a process known as desulfonation. This is often followed by hydroxylation and subsequent cleavage of the aromatic ring by dioxygenase enzymes. The specific enzymes and microbial strains capable of degrading this compound have yet to be identified.

Based on a comprehensive review of available scientific literature, detailed information specifically focusing on the environmental chemistry and degradation pathways of This compound is not available in the provided search results. The existing research predominantly covers the related but structurally distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its primary metabolite, 2,4-Dichlorophenol (B122985) (2,4-DCP).

Therefore, it is not possible to generate content for the requested sections (6.3.1, 6.3.2, 6.3.3, 6.4, 6.4.1, and 6.4.2) that adheres to the strict requirement of focusing solely on "this compound". Providing information on 2,4-D or 2,4-DCP would fall outside the explicit scope of the user's instructions. Further research specifically targeting the biodegradation, metabolic pathways, and environmental sorption behavior of this compound is required to address the outlined topics accurately.

Applications of 2,4 Dichlorophenyl Methanesulfonic Acid in Chemical Processes and Materials Science

Role as a Catalyst or Co-catalyst in Organic Reactions

(2,4-Dichlorophenyl)methanesulfonic acid possesses a strong sulfonic acid functional group, which is a well-established catalytic moiety for a variety of organic transformations.

Strong Brønsted acids are widely used as catalysts in numerous organic reactions. Methanesulfonic acid (MSA), a related compound, is known to be an effective catalyst for esterification, alkylation, and condensation reactions. orientjchem.orgarkema.comrsc.orgncl.res.in The presence of the electron-withdrawing chloro groups on the phenyl ring of this compound would be expected to increase its acidity compared to unsubstituted phenylmethanesulfonic acid, potentially enhancing its catalytic activity.

Although direct studies employing this compound as a catalyst for these reactions are not readily found, related compounds are involved in such transformations. For instance, the synthesis of antifungal drug intermediates, such as cis-2-(2,4-dichlorophenyl)-2-( google.comdtic.milsigmaaldrich.com-triazole-1-methyl)- google.comgoogle.comdioxolane-4-methylmethanesulfonate, involves condensation and esterification steps that are catalyzed by strong acids like sulfuric acid or solid heteropoly acids. google.comgoogle.com This highlights the utility of acid catalysis in reactions involving the (2,4-dichlorophenyl) moiety.

Table 1: Examples of Acid-Catalyzed Reactions Involving Related Structures

| Reaction Type | Reactants | Catalyst Mentioned in Literature | Product Containing (2,4-Dichlorophenyl) Moiety |

| Condensation & Esterification | m-Dichlorobenzene, Glycerin, 1,2,4-Triazole, Methylsulfonyl chloride | Heteropoly acid (TiSiW12O40/SiO2), Sulfuric acid | cis-2-(2,4-dichlorophenyl)-2-( google.comdtic.milsigmaaldrich.com-triazole-1-methyl)- google.comgoogle.comdioxolane-4-methylmethanesulfonate google.comgoogle.com |

Note: This table illustrates the types of reactions where a compound like this compound could potentially act as a catalyst, based on reactions involving similar structural motifs.

The immobilization of sulfonic acid groups onto solid supports is a common strategy to create heterogeneous acid catalysts, which offer advantages in terms of separation and reusability. nih.govresearchgate.netmdpi.com While there is no specific information on solid-acid catalysts derived directly from this compound, the general principle involves anchoring sulfonic acid-containing molecules to materials like silica, alumina, or polymers. orientjchem.org Given its structure, this compound could potentially be incorporated into such solid supports to create a novel solid-acid catalyst.

Use as a Surfactant or Dispersing Agent in Non-Biological Systems

Currently, there is no available scientific literature that specifically describes the use of this compound as a surfactant or dispersing agent. The following subsections explore the theoretical potential based on the general properties of sulfonic acid-containing compounds.

Surfactants are amphiphilic molecules that possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The sulfonic acid group is a strong hydrophilic head group. The (2,4-dichlorophenyl)methyl group would serve as the hydrophobic tail. The presence of chlorine atoms would increase the hydrophobicity of the tail. In principle, this structure could allow this compound to exhibit surface activity and form micelles in aqueous solutions above a certain critical micelle concentration. However, without experimental data, its effectiveness as a surfactant remains speculative.

Surfactants are crucial in emulsion polymerization to stabilize monomer droplets and the resulting polymer latex particles. researchgate.netresearchgate.netunivarsolutions.commdpi.com Similarly, dispersing agents are used to prevent the agglomeration of pigment particles in liquid formulations. google.comgoogle.comsunchemical.com While various sulfonated compounds are used for these purposes, there is no specific mention of this compound in these applications in the reviewed literature.

Integration into Polymeric Materials and Ion-Exchange Resins

The incorporation of sulfonic acid groups into polymer backbones is a key strategy for creating ion-exchange resins and other functional polymers.

Strongly acidic cation exchange resins are typically based on copolymers of styrene (B11656) and divinylbenzene, which are subsequently sulfonated. sigmaaldrich.comm-chemical.co.jp These resins contain sulfonic acid groups that can exchange cations. ionexchangeglobal.comionresins.com While polymers containing various sulfonic acid monomers have been synthesized, there is no specific literature detailing the integration of this compound into polymeric materials. dtic.milmdpi.comgoogle.comnih.gov The synthesis of copolymers with 2,4-dichlorophenyl methacrylate (B99206) has been reported, but this does not involve the sulfonic acid . researchgate.net Theoretically, if this compound were functionalized with a polymerizable group, it could be incorporated into a polymer chain, thereby introducing both sulfonic acid functionality and the dichlorophenyl moiety, which could impart specific properties such as increased thermal stability or chemical resistance.

Functionalization of Polymers with Sulfonic Acid Groups

The introduction of sulfonic acid groups onto polymer backbones is a critical method for modifying their physical and chemical properties. This process, known as sulfonation, can impart hydrophilicity, ion-exchange capabilities, and catalytic activity to otherwise inert polymer chains. While direct use of this compound for this purpose is not documented, its precursor, (2,4-Dichlorophenyl)methanesulfonyl chloride, could theoretically be used to functionalize polymers containing nucleophilic sites, such as hydroxyl or amine groups.

The reaction would proceed via a nucleophilic attack of the polymer's functional group on the sulfonyl chloride, leading to the formation of a sulfonate ester or a sulfonamide linkage, respectively. Subsequent hydrolysis of these linkages, if desired, could then generate the free sulfonic acid groups on the polymer chain. The presence of the dichlorophenyl group would be expected to influence the thermal stability and chemical resistance of the resulting functionalized polymer.

Table 1: Potential Methods for Polymer Functionalization

| Polymer Backbone | Functional Group | Potential Reaction with (2,4-Dichlorophenyl)methanesulfonyl chloride | Resulting Linkage |

|---|---|---|---|

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Sulfonylation | Sulfonate Ester |

| Poly(styrene) | Aromatic Ring | Friedel-Crafts Sulfonylation | Direct C-S Bond |

Ion-Exchange Properties and Separation Technologies

Polymers functionalized with sulfonic acid groups are the cornerstone of strongly acidic cation-exchange resins. These materials are widely used in water softening, deionization, and the separation of ionic species. By incorporating this compound moieties, it would be possible to create novel ion-exchange resins.

The ion-exchange capacity of such a resin would be determined by the density of sulfonic acid groups on the polymer matrix. The bulky and hydrophobic nature of the 2,4-dichlorophenyl group could influence the resin's selectivity for certain cations and its swelling behavior in different solvents. These characteristics are crucial for the efficiency of separation processes.

In the realm of separation technologies, membranes functionalized with sulfonic acid groups are employed for processes like pervaporation and fuel cell applications. The introduction of the this compound group could potentially enhance the thermal and chemical stability of such membranes, making them suitable for use in harsh operating conditions.

Precursor for Advanced Functional Materials

The unique structural and electronic properties of the this compound moiety make it a potential building block for the synthesis of advanced functional materials.

Synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Containing Sulfonic Acid Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, catalysis, and sensing. The incorporation of sulfonic acid groups into the organic linkers used to construct these frameworks can impart proton conductivity and catalytic activity.

Theoretically, a bifunctional linker containing the this compound structure could be synthesized and used in the solvothermal synthesis of MOFs or COFs. The sulfonic acid group could either coordinate to the metal centers in a MOF or serve as a functional pendant group within the pores of a COF. The presence of the chlorine atoms on the phenyl ring could also offer sites for post-synthetic modification of the framework.

Development of Proton Conductive Membranes

Proton conductive membranes are essential components of proton-exchange membrane fuel cells (PEMFCs). These membranes are typically based on polymers functionalized with sulfonic acid groups. The development of novel proton conductive materials with improved performance and stability is an active area of research.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (2,4-Dichlorophenyl)methanesulfonyl chloride |

| Poly(vinyl alcohol) |

| Poly(styrene) |

Advanced Research Directions and Future Perspectives for 2,4 Dichlorophenyl Methanesulfonic Acid

Development of Novel Green Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred research into green synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous substances. orientjchem.orgresearchgate.netorientjchem.org For (2,4-Dichlorophenyl)methanesulfonic acid, future efforts will concentrate on replacing traditional synthesis protocols with greener alternatives.

Solvent-Free Synthesis: A promising green approach involves conducting reactions under solvent-free conditions, which can simplify purification, reduce waste, and lower costs. Methanesulfonic acid (MSA) is recognized as a green acid catalyst, in part because it is a liquid that can sometimes serve as both a catalyst and a solvent, and it is biodegradable. orientjchem.orgorientjchem.org Research has demonstrated the utility of MSA in solvent-free Friedel-Crafts reactions and other organic transformations. thieme-connect.deresearchgate.netgoogle.com Future studies could adapt these principles to develop a direct, solvent-free sulfonylation method for 2,4-dichlorotoluene (B165549) or a related precursor to produce this compound.

Biocatalytic Approaches: Biocatalysis offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. nih.gov Enzymes such as sulfotransferases (STs) naturally catalyze the transfer of a sulfonate group to a target molecule under mild, aqueous conditions. nih.govfrontiersin.org While this technology is still developing for industrial-scale synthesis of organosulfonates, future research could focus on identifying or engineering a sulfotransferase capable of acting on a (2,4-dichlorophenyl)methane precursor. tudelft.nl This would represent a significant advancement in the green synthesis of this class of compounds.

Table 1: Potential Green Synthetic Approaches

| Methodology | Key Principles | Potential Advantages | Research Focus |

|---|---|---|---|

| Solvent-Free Synthesis | Utilizing reagents like methanesulfonic acid as both catalyst and reaction medium; microwave-assisted reactions. orientjchem.orggoogle.com | Reduced solvent waste, simplified purification, lower energy consumption, enhanced reaction rates. | Direct sulfonylation of 2,4-dichlorotoluene or related substrates under solventless conditions. |

| Biocatalysis | Employing enzymes like sulfotransferases to catalyze the sulfonation reaction. nih.govfrontiersin.org | High chemo- and regioselectivity, mild reaction conditions (aqueous, neutral pH, room temperature), reduced byproducts. nih.gov | Discovery or protein engineering of sulfotransferases with activity towards (2,4-dichlorophenyl) precursors. |

Exploration of Advanced Catalytic Applications

While this compound itself is an achiral molecule, its strong Brønsted acidity makes its derivatives candidates for advanced catalytic applications, particularly in the realm of asymmetric synthesis.